molecular formula C13H20ClNO3 B1274083 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride CAS No. 915920-92-2

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride

Cat. No.: B1274083
CAS No.: 915920-92-2
M. Wt: 273.75 g/mol
InChI Key: HHWFJBNXPHIOQP-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is a chemical compound with a complex structure that includes a benzaldehyde core substituted with a dimethylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride typically involves multiple steps, starting with the preparation of the benzaldehyde core. The dimethylamino group is introduced through a substitution reaction, while the methoxy group is added via an etherification process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The methoxy group may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde
  • 3-(Dimethylamino)propoxybenzaldehyde
  • 3-Methoxybenzaldehyde

Uniqueness

2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFJBNXPHIOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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